4,4''-Bis-(methylthio)-benzil

Description

Contextualization within Diketone Chemistry

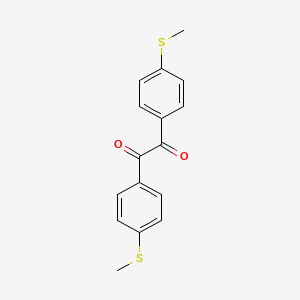

4,4''-Bis-(methylthio)-benzil, with the systematic IUPAC name 1,2-bis(4-(methylthio)phenyl)ethane-1,2-dione, is a symmetrical aromatic 1,2-diketone. bldpharm.com The core of this molecule is the benzil (B1666583) scaffold, which consists of two phenyl rings linked by a 1,2-ethanedione group (-C(=O)-C(=O)-). This diketone functionality is a key feature, as the adjacent carbonyl groups influence each other's reactivity and impart unique chemical properties to the molecule. nih.gov In this compound, both phenyl rings are substituted at the para position with a methylthio (-SCH3) group. This substitution pattern is crucial as it modulates the electronic properties of the aromatic rings and, consequently, the reactivity of the entire molecule.

The general structure of 1,2-diketones makes them valuable intermediates in a variety of organic transformations. nih.gov They can participate in condensation reactions to form heterocyclic compounds, undergo rearrangements, and serve as precursors for the synthesis of other important functional groups. The presence of the two carbonyl groups provides multiple reaction sites for nucleophilic attack.

Significance of Organosulfur Compounds in Organic Synthesis and Materials Science

The presence of methylthio groups places this compound within the broad and important class of organosulfur compounds. Organosulfur compounds are integral to numerous areas of chemistry, from biological systems to industrial applications. rsc.org The sulfur atom, with its ability to exist in various oxidation states and to form stable bonds with carbon, imparts distinct reactivity to organic molecules.

In the context of materials science, organosulfur compounds, particularly those with photoactive moieties, have garnered significant attention as photoinitiators for polymerization processes. scribd.comsigmaaldrich.com Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. acs.org The introduction of sulfur-containing groups into photoinitiator structures can enhance their molar absorptivity and shift their absorption wavelengths, making them more efficient in capturing light energy. researchgate.net Specifically, benzil and its derivatives are known to act as Type I photoinitiators, where the molecule undergoes cleavage upon irradiation to form radicals. acs.org

Overview of Advanced Research Trajectories for this compound

Given the structural features of this compound, its advanced research trajectories are likely to be focused on its application in materials science and as a specialized building block in organic synthesis. A primary area of investigation would be its efficacy as a photoinitiator for free-radical polymerization. Research could focus on quantifying its photoinitiation efficiency, determining the quantum yields of radical formation, and comparing its performance with other commercially available photoinitiators. epa.gov The presence of the methylthio groups is anticipated to influence its photophysical properties, potentially leading to improved performance under specific light conditions. nih.gov

Furthermore, the dicarbonyl core of this compound makes it a valuable precursor for the synthesis of novel heterocyclic compounds. researchgate.net Reactions with various dinucleophiles could lead to the formation of unique quinoxalines, imidazoles, or other heterocyclic systems bearing the 4-(methylthio)phenyl substituents. These resulting molecules could be explored for potential applications in medicinal chemistry or as functional organic materials. Investigations into the metal-coordinating properties of this ligand could also be a fruitful area of research.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogues. For instance, the synthesis and characterization of the asymmetrical diketone, 1-(4-(methylthio)phenyl)-2-phenylethane-1,2-dione, provides a strong basis for understanding the properties of its symmetrical counterpart.

The synthesis of this related compound was achieved through an iodine-mediated oxidative rearrangement of an α,β-unsaturated diaryl ketone. nih.gov This synthetic approach highlights a potential route for accessing this compound. The characterization data for 1-(4-(methylthio)phenyl)-2-phenylethane-1,2-dione is summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53458-17-6 | bldpharm.com |

| Molecular Formula | C16H14O2S2 | bldpharm.com |

| Molecular Weight | 302.41 g/mol | bldpharm.com |

| Synonyms | 1,2-bis(4-(methylthio)phenyl)ethane-1,2-dione | bldpharm.com |

Table 2: Spectroscopic Data for the Related Compound 1-(4-(methylthio)phenyl)-2-phenylethane-1,2-dione

| Data Type | Values | Reference |

| Melting Point | 63-65 °C | nih.gov |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.52 (s, 3H), 7.25–7.34 (m, 2H), 7.47–7.56 (m, 2H), 7.63–7.69 (m, 1H), 7.86–7.93 (m, 2H), 7.94–8.03 (m, 2H) | nih.gov |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 14.7, 125.1, 129.1, 129.2, 130.0, 130.2, 133.1, 134.9, 149.1, 193.6, 194.7 | nih.gov |

| HRMS (ESI) | calcd for C₁₅H₁₃O₂S [M+H]⁺, 257.0631; found, 257.0627 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-methylsulfanylphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHHQKOYLBPIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591389 | |

| Record name | Bis[4-(methylsulfanyl)phenyl]ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53458-17-6 | |

| Record name | 1,2-Bis[4-(methylthio)phenyl]-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[4-(methylsulfanyl)phenyl]ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Bis Methylthio Benzil

Strategies for the Direct Synthesis of 4,4''-Bis-(methylthio)-benzil

Direct synthesis routes focus on constructing the core benzil (B1666583) framework with the methylthio groups already in place or introduced in a one-pot fashion.

Advanced Benzoin-Benzil Oxidation Pathways

A prevalent and traditional method for synthesizing benzils is the oxidation of their corresponding benzoin (B196080) precursors. thieme-connect.comsphinxsai.comresearchgate.net In the case of this compound, the precursor would be 4,4'-Bis-(methylthio)-benzoin. This oxidation is a critical step, and various reagents and catalytic systems have been developed to achieve this transformation efficiently and under mild conditions. tandfonline.comnih.gov

Common oxidizing agents used for the benzoin to benzil conversion include nitric acid and copper(II) salts. sphinxsai.comgoogle.com However, these classical methods can sometimes lead to harsh reaction conditions and the formation of byproducts. nih.gov To address these limitations, modern approaches utilize catalytic systems that are often more selective and environmentally benign. These can include:

Catalytic Copper Systems: A process using a cupric carboxylate catalyst in the presence of oxygen has been shown to be effective for oxidizing various substituted benzoins to their corresponding benzils. google.com

Vanadium-based Catalysts: Oxovanadium(IV) Schiff base complexes have been reported as highly active and selective catalysts for the oxidation of benzoin to benzil using hydrogen peroxide as the oxidant under mild conditions. nih.gov

Nano-catalysts: Nanocrystalline magnesium oxide (nano-MgO) has been demonstrated as an efficient catalyst for the selective oxidation of benzoins to benzils in the presence of air. tandfonline.com

Iron(II)-cysteine Peptide Complexes: These complexes have been used to catalyze the air oxidation of p-substituted benzoins to the corresponding benzils. tandfonline.com

The general transformation is depicted below:

Figure 1: General scheme for the oxidation of a substituted benzoin to a substituted benzil.

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Yield (%) | Reference |

| Cupric carboxylate | Oxygen | Acetic acid or Alcohol | 20-130 °C | 80-100 | google.com |

| Oxovanadium(IV) Schiff base | H₂O₂ | Various | Optimized | >99 | nih.gov |

| Nano-MgO | Air | Acetonitrile | Mild | Good | tandfonline.com |

| Co(Salen) | Air | DMF | 40 °C | 93.6 | journalirjpac.com |

This table presents a selection of catalytic systems for the oxidation of benzoins to benzils. The yields are general and may vary for specific substrates.

Introduction of Methylthio Moieties via Targeted Functionalization

While less common for the direct synthesis of this compound from an unsubstituted benzil, the introduction of functional groups onto a pre-existing aromatic ring is a fundamental strategy in organic synthesis. For this specific compound, a more plausible approach involves starting with a precursor already containing the methylthio groups, as outlined in the benzoin oxidation pathway.

The introduction of a methylthio group onto an aromatic ring can be achieved through various methods, though not typically performed on the benzil scaffold itself due to the reactivity of the diketone functionality.

Multi-Component Reaction Approaches for Substituted Benzils

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecules. While direct MCRs for the synthesis of benzils are not the most common approach, they are extensively used for the synthesis of highly substituted heterocycles starting from benzils. kashanu.ac.irkashanu.ac.irsharif.edusharif.edu

For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized in a one-pot, multi-component condensation reaction involving a benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate. sharif.edusharif.edu This highlights the utility of benzils as key building blocks in MCRs.

A novel palladium-catalyzed tandem α-arylation and oxidation of 2-hydroxyacetophenones with aryl bromides has been developed for the synthesis of unsymmetrical benzils. rsc.org This method demonstrates a modern approach to constructing the benzil core through a cross-coupling strategy.

Precursor Chemistry and Derivatization

The synthesis of this compound is heavily reliant on the availability and synthesis of its key precursors.

Synthesis of Substituted Benzoin Intermediates

The primary precursor for this compound is 4,4'-Bis-(methylthio)-benzoin. This intermediate is typically synthesized via the benzoin condensation of two equivalents of 4-(methylthio)benzaldehyde. sphinxsai.com The classical benzoin condensation is often catalyzed by cyanide ions. sphinxsai.com

Figure 2: Synthesis of 4,4'-Bis-(methylthio)-benzoin via benzoin condensation.

The synthesis of various substituted benzoins is a well-established field, with numerous methods available for their preparation from the corresponding aldehydes. sphinxsai.com

| Starting Aldehyde | Catalyst | Conditions | Product | Reference |

| Benzaldehyde | KCN | Reflux in ethanol/water | Benzoin | sphinxsai.com |

| 4-Bromobenzaldehyde | KCN | Reflux in ethanol | 4,4'-Dibromobenzoin | sphinxsai.com |

| 2-Chlorobenzaldehyde | KCN | Reflux in ethanol | 2,2'-Dichlorobenzoin | sphinxsai.com |

| 4-Methoxybenzaldehyde & 2-Chlorobenzaldehyde | KCN | Reflux in ethanol | 2'-Chloro-4-methoxybenzoin | sphinxsai.com |

This table illustrates the synthesis of various substituted benzoins from their corresponding aldehydes.

Preparation of Related Bis(methylthio) Aromatic and Heterocyclic Systems

The synthesis of aromatic and heterocyclic compounds containing two methylthio groups is relevant to the broader context of preparing precursors and analogous structures. These synthetic methods can often be adapted for the preparation of starting materials required for the synthesis of this compound.

Examples of such systems include:

Bis(methylthio)dithienosiloles: These have been prepared, and their electronic properties can be tuned by oxidation of the sulfur atoms. acs.org

4,6-Bis(methylthio)cinnoline: This heterocyclic aromatic compound is synthesized through methods like the reaction of cinnoline (B1195905) with methylthiolating agents. ontosight.ai

3,6-Bis(methylthio)-1,2,4,5-tetrazine: This nitrogen-rich heterocycle has been prepared from bis(carboxymethyl)trithiocarbonate. researchgate.net

4,4-Bis(methylthio)but-3-en-2-one: This compound serves as a versatile building block for the synthesis of various heterocycles.

2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one: This molecule is a template for the diversity-oriented synthesis of various heterocyclic compounds. rsc.org

Advanced Functionalization and Derivatization Approaches

The functionalization and derivatization of a molecule are critical for modulating its physicochemical properties and for creating new compounds with enhanced or specific functionalities. This can involve the introduction of new chemical groups or the modification of existing ones. Derivatization is also a common strategy to improve the volatility and thermal stability of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS) mdpi.comsigmaaldrich.comjfda-online.comresearchgate.netnih.gov.

However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the advanced functionalization or derivatization of This compound . While general derivatization techniques for various functional groups such as alcohols, phenols, carboxylic acids, and amines are well-established sigmaaldrich.com, and specific functionalization of related structures like benzil rsc.org or other thioether-containing molecules have been reported , dedicated research on applying these advanced methods to this compound is not publicly available.

Green Chemistry and Advanced Synthetic Techniques

Green chemistry principles encourage the development of chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances ijacskros.com. This includes the use of techniques like electrosynthesis, solvent-free reactions, and efficient catalytic systems.

Electrosynthesis, or electrochemical synthesis, utilizes electricity to drive chemical reactions, often providing a greener alternative to conventional methods by minimizing the need for chemical reagents beilstein-journals.orgrsc.org. This technique can be applied to a wide range of organic transformations.

Despite the growing interest in electrosynthesis for creating complex organic molecules, including organosulfur compounds researchgate.net, there is currently no specific literature available describing the electrosynthesis or electroreductive methodologies for the preparation of This compound .

Solvent-free organic synthesis, also known as solid-state or neat reaction, is a key green chemistry approach that reduces pollution and can lead to improved reaction rates and yields scispace.comcmu.eduresearchgate.net. This methodology has been successfully applied to a variety of reactions, including the synthesis of various heterocyclic and acyclic compounds mdpi.com.

While the synthesis of other bis(indolyl)methanes ijacskros.com and 2-(bis(benzylthio)methylene)malononitrile derivatives scispace.com have been reported under solvent-free conditions, there are no documented procedures for the solvent-free synthesis of This compound .

Transition metal catalysis, particularly using palladium, copper, and nickel, represents a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds nih.govnih.govnih.govmdpi.comhte-company.comrsc.orgjsynthchem.comuantwerpen.bersc.orgchemistryviews.orgbeilstein-journals.orgrsc.orgnih.govwisc.educhemrxiv.org. These catalysts are often highly efficient, selective, and can be used in a variety of coupling reactions.

A review of the current literature indicates that there are no specific reports on the synthesis of This compound using palladium, copper, or nickel catalysis. While these metals are extensively used for synthesizing a vast array of organic compounds, including other bis-heterocycles nih.gov and compounds with thioether linkages uantwerpen.be, their application to the synthesis of this particular benzil derivative has not been described. For instance, palladium-catalyzed reactions are known for the synthesis of various linked bis-heterocycles nih.gov and benzosilacyclobutenes rsc.org, and copper catalysis is employed in the synthesis of unsymmetrical bis-quaternary centers nih.gov and benzoselenazoles jsynthchem.com. Similarly, nickel catalysis is utilized in cross-coupling reactions to construct tertiary methyl-bearing stereocenters nih.gov and in the carboxylation of olefins hte-company.com. However, none of these reports specifically mention this compound.

Advanced Structural Characterization and Analysis of 4,4 Bis Methylthio Benzil

X-ray Diffraction Crystallography

No crystallographic data for 4,4''-Bis-(methylthio)-benzil has been found in the course of this research.

A definitive solid-state structure of this compound through single-crystal X-ray diffraction is not publicly available. This technique would typically provide precise atomic coordinates, bond lengths, and bond angles, which are essential for a complete structural description.

Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonds or van der Waals forces, for this compound cannot be performed.

The conformation of the molecule in its crystalline state, including the dihedral angles between the phenyl rings and the orientation of the methylthio groups, remains undetermined in the absence of X-ray diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific 1D and 2D NMR spectral data for this compound are not available in the searched scientific literature.

While ¹H and ¹³C NMR are standard methods for characterizing organic molecules, and 2D techniques like COSY, HSQC, and HMBC are used to establish connectivity, the specific chemical shifts, coupling constants, and correlation data for this compound have not been reported.

An investigation into the solution-state conformations and any dynamic processes of this compound using advanced NMR techniques has not been documented. Such studies would provide insight into the molecule's behavior and flexibility in different solvent environments.

Isotopic Labeling Studies for Complex Structural Assignments

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or to elucidate specific structural features of a molecule that may be ambiguous through other methods. By replacing an atom with its isotope (e.g., 1H with 2H, 12C with 13C, or 16O with 18O), researchers can introduce a specific probe that can be detected by techniques like NMR spectroscopy or mass spectrometry.

While specific isotopic labeling studies on 4,4'-bis-(methylthio)-benzil are not extensively documented in publicly available literature, the principles of this methodology can be applied to address potential structural complexities. For instance, in complex aromatic systems, definitive assignment of signals in 1H or 13C NMR spectra can be challenging due to overlapping resonances. Selective deuteration of the aromatic rings or the methyl groups would simplify these spectra, allowing for unambiguous signal assignment.

Furthermore, isotopic labeling can be instrumental in mechanistic studies involving 4,4'-bis-(methylthio)-benzil. For example, labeling the carbonyl carbons with 13C could be used to follow the course of reactions involving these functional groups, such as reductions or rearrangements, by tracking the position of the label in the reaction products. Similarly, labeling the sulfur atoms with 34S could aid in mass spectrometry-based studies to differentiate the compound from other substances and to trace the fate of the sulfur-containing moieties in various chemical transformations. In the study of β-diketones, a related class of compounds, deuterium (B1214612) labeling of hydroxyl protons has been effectively used to investigate tautomeric equilibria.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules that have the same nominal mass but different elemental compositions.

For 4,4'-bis-(methylthio)-benzil (C₁₆H₁₄O₂S₂), the theoretical monoisotopic mass can be calculated with high precision. This accurate mass measurement is crucial for confirming the identity of the compound in complex mixtures or when differentiating it from potential isomers or impurities.

Table 1: Theoretical Monoisotopic Mass and Elemental Composition of 4,4'-Bis-(methylthio)-benzil

| Element | Number of Atoms | Atomic Mass (u) | Total Mass (u) |

| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |

| Sulfur (³²S) | 2 | 31.972071 | 63.944142 |

| Total | 302.043522 |

The experimentally determined m/z value from an HRMS analysis should closely match this theoretical value, providing strong evidence for the elemental formula C₁₆H₁₄O₂S₂.

Under electron ionization (EI), the molecular ion (M⁺˙) would be expected at an m/z corresponding to the molecular weight (302). Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the sulfur atoms.

Table 2: Plausible Mass Spectrometric Fragments of 4,4'-Bis-(methylthio)-benzil

| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z |

| [CH₃SC₆H₄CO]⁺ | Cleavage of the central C-C bond of the benzil (B1666583) core | 151.0115 |

| [CH₃SC₆H₄]⁺ | Loss of a carbonyl group from the [CH₃SC₆H₄CO]⁺ fragment | 123.0115 |

| [C₆H₄S]⁺˙ | Loss of a methyl group from the [CH₃SC₆H₄]⁺ fragment | 108.0034 |

The observation of these characteristic fragments would provide strong confirmatory evidence for the structure of 4,4'-bis-(methylthio)-benzil. Analysis of the fragmentation patterns of derivatives of the compound can also yield valuable structural information.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of 4,4'-bis-(methylthio)-benzil will be dominated by vibrations associated with its key functional groups.

The carbonyl (C=O) stretching vibration is typically one of the strongest and most informative bands in the IR spectrum of a ketone. For aromatic ketones, this absorption generally appears in the range of 1690-1666 cm⁻¹. The conjugation of the carbonyl groups with the aromatic rings in the benzil structure is expected to lower the stretching frequency compared to a non-conjugated diketone. The presence of two carbonyl groups may lead to symmetric and asymmetric stretching modes, which could potentially result in two distinct peaks or a broadened single peak in this region.

The carbon-sulfur (C-S) stretching vibration is generally weaker than the C=O stretch and appears in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The Raman spectrum is often more informative for C-S bonds, with the stretching vibration appearing in the 700-650 cm⁻¹ range. The position of this band can be influenced by the nature of the groups attached to the sulfur atom.

Table 3: Expected Characteristic Vibrational Frequencies for 4,4'-Bis-(methylthio)-benzil

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium to Strong |

| Aliphatic C-H Stretch (methyl) | 3000-2850 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1690-1660 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong |

| Aliphatic C-H Bend (methyl) | 1470-1370 | Medium | Medium |

| Carbon-Sulfur (C-S) Stretch | 800-600 | Weak to Medium | Medium to Strong |

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and intensities for different possible conformations. By comparing the calculated spectra with the experimental IR and Raman data, the most probable conformation of 4,4'-bis-(methylthio)-benzil in a given state (e.g., solid or in solution) can be determined. This correlation provides a powerful link between the macroscopic spectral data and the microscopic molecular structure and symmetry.

Sophisticated Spectroscopic Investigations of 4,4 Bis Methylthio Benzil

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for characterizing the behavior of 4,4'-Bis-(methylthio)-benzil upon interaction with light. These techniques probe the transitions between electronic energy levels within the molecule.

The electronic absorption spectrum of 4,4'-Bis-(methylthio)-benzil is characterized by absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions arise from the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The structure of organic compounds, particularly the presence of conjugated double bond systems, has a significant influence on absorption peak wavelengths and intensities shimadzu.com.

The core structure of benzil (B1666583) contains a conjugated π-electron system that gives rise to characteristic electronic transitions. The presence of the electron-donating methylthio (-SCH₃) groups at the para positions of the phenyl rings acts as auxochromes. These groups extend the conjugation through the lone pairs on the sulfur atoms, which generally results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzil utoronto.ca.

The primary electronic transitions observed are:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the extensive conjugated system of the molecule.

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs of the sulfur or oxygen atoms) to a π* antibonding orbital.

The specific wavelengths of these transitions are influenced by the molecular structure and the solvent environment shimadzu.com.

Table 1: Characteristic UV-Visible Absorption Data for Aromatic Ketones This table provides representative data for related chromophores to illustrate the expected absorption regions. Specific experimental values for 4,4'-Bis-(methylthio)-benzil may vary.

| Chromophore System | Typical λ_max (nm) | Transition Type |

| Benzene (B151609) | ~255 | π → π |

| Acetophenone (B1666503) | ~240, ~280, ~320 | π → π, π → π, n → π |

| Benzophenone | ~250, ~340 | π → π, n → π |

| Benzil Derivative | >350 | n → π* |

Photoluminescence, which encompasses fluorescence and phosphorescence, describes the emission of light from a molecule after it has absorbed a photon libretexts.org.

Fluorescence is the emission of a photon from a singlet excited state (S₁) to the ground state (S₀). This process is spin-allowed and typically occurs on a very short timescale (<10⁻⁵ s) libretexts.org. For many ketones, intersystem crossing is highly efficient, which can lead to low fluorescence quantum yields .

Phosphorescence is the emission of light from a triplet excited state (T₁) to the ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime for the excited state, ranging from microseconds to seconds libretexts.org. Benzil and its derivatives are well-known for exhibiting phosphorescence due to efficient intersystem crossing from the S₁ to the T₁ state nih.govntis.gov. The quantum yield for the formation of the triplet excited state in benzil is reported to be as high as 92% nih.gov.

The introduction of heavy atoms like sulfur in the methylthio groups can enhance spin-orbit coupling, which may further facilitate intersystem crossing and influence the balance between fluorescence and phosphorescence. The quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key parameter for quantifying the efficiency of these processes rsc.org.

Table 2: Representative Photoluminescence Quantum Yields This table illustrates typical quantum yield values. Data for 4,4'-Bis-(methylthio)-benzil would require specific experimental measurement.

| Process | Typical Quantum Yield (Φ) Range | Factors Influencing Yield |

| Fluorescence | 0.01 - 0.99 | Molecular rigidity, solvent, temperature, absence of quenchers libretexts.org |

| Phosphorescence | 0.01 - 0.95 | Efficiency of intersystem crossing, presence of heavy atoms, temperature nih.gov |

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission bands when the polarity of the solvent is changed griffith.edu.aunih.gov. This effect arises from differential solvation of the ground and excited electronic states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift occurs researchgate.net. Studies on similar Schiff bases with methylthio groups have shown solvatochromic behavior, where spectral shifts are dependent on solvent polarity and hydrogen bond formation capabilities researchgate.netnih.gov. The fluorescence spectra of related compounds have also shown dual emission, potentially arising from a twisted intramolecular charge transfer (TICT) state, which is highly sensitive to the solvent environment researchgate.netnih.gov.

Thermochromism is a phenomenon where a substance changes color in response to a change in temperature consensus.app. This can be due to a temperature-dependent equilibrium between different molecular structures or changes in the molecule's aggregation state. For 4,4'-Bis-(methylthio)-benzil, thermochromic effects could potentially arise from conformational changes or alterations in intermolecular interactions within a solid or solution phase upon heating or cooling.

Surface-Enhanced Raman Spectroscopy (SERS) Applications for Enhanced Detection and Structural Insights

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly amplified Raman scattering signals from molecules adsorbed onto or very near nanostructured metal surfaces, typically gold or silver mdpi.comnih.gov. Aromatic molecules containing sulfur elements are excellent candidates for SERS because the sulfur atom provides a strong affinity for the metal surface, facilitating the necessary proximity for enhancement nih.govnih.gov.

For 4,4'-Bis-(methylthio)-benzil, the two methylthio groups serve as ideal anchoring points to a SERS-active substrate. This strong interaction is expected to lead to substantial signal enhancement, allowing for:

Enhanced Detection: SERS can achieve extremely low detection limits, making it a valuable tool for trace analysis mdpi.combidmc.org. The technique's high sensitivity and specificity make it suitable for identifying the molecule in complex mixtures nih.gov.

Structural Insights: The SERS spectrum provides detailed vibrational information, akin to a molecular fingerprint. Analysis of the vibrational modes can yield insights into the molecule's orientation on the metal surface and any structural changes that occur upon adsorption nih.gov. For instance, studies on similar methylthiophene molecules have shown they adsorb onto silver surfaces through the sulfur atom, with the orientation of the aromatic ring being deducible from the spectral data nih.gov.

The enhancement in SERS is attributed to two main mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electric field by surface plasmons on the metal nanostructure, and a chemical mechanism, involving charge-transfer interactions between the molecule and the substrate mdpi.com.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states on timescales ranging from femtoseconds to milliseconds researchgate.net. In a typical experiment, a short laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) monitors the changes in absorption or emission as the molecule relaxes back to the ground state.

For 4,4'-Bis-(methylthio)-benzil, femtosecond transient absorption spectroscopy can be employed to directly observe the processes that occur immediately after photoexcitation nih.gov. This allows for the detailed investigation of:

Singlet Excited State (S₁) Decay: The lifetime of the initially formed singlet excited state can be measured directly.

Intersystem Crossing (ISC): The rate at which the singlet state converts to the triplet state (S₁ → T₁) can be determined by monitoring the decay of the S₁ signal and the corresponding rise of the T₁ signal.

Triplet Excited State (T₁) Dynamics: The lifetime and decay pathways of the triplet state can be characterized.

Intramolecular Processes: Any ultrafast conformational changes or intramolecular charge transfer events involving the methylthio groups and the benzil core could be resolved.

Studies on a benzil unit conjugated to another photochromic molecule have successfully used these techniques to reveal that the benzil unit acts as a singlet photosensitizer through Dexter-type energy transfer, with distinct transient absorption bands observed for the benzil unit's excited state nih.govresearchgate.net. This demonstrates the power of time-resolved methods to unravel complex excited-state reaction pathways in benzil-containing systems.

Theoretical and Computational Chemistry Studies of 4,4 Bis Methylthio Benzil

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the molecular properties of organic compounds like 4,4'-Bis-(methylthio)-benzil. DFT calculations balance computational cost and accuracy, making them a cornerstone of modern chemical research. aip.org

The first step in most quantum mechanical calculations is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For benzil (B1666583) and its derivatives, a critical structural parameter is the dihedral angle between the two carbonyl groups (O=C−C=O). aip.org In the parent benzil molecule, the ground state geometry is a skew form, where this torsion angle is significantly different from a planar conformation. aip.orgresearchgate.net Ab initio calculations using DFT at the B3LYP/6-31G** level have been performed to determine this geometry. aip.orgresearchgate.net

For 4,4'-Bis-(methylthio)-benzil, the substitution occurs at the para-positions of the phenyl rings, which are relatively distant from the central dicarbonyl core. Therefore, the fundamental skew geometry of the benzil core is expected to be preserved. The methylthio (-SCH₃) groups are not bulky enough to introduce significant steric hindrance that would drastically alter the core conformational landscape. Optimization calculations would provide precise bond lengths, bond angles, and dihedral angles, confirming the persistence of the skew structure. A potential energy surface scan, varying the key O=C-C=O dihedral angle, would reveal the energy barriers between different conformers, such as the skew and transplanar forms. aip.org

| Parameter | Typical Value for Benzil Core | Predicted Value/Effect for 4,4'-Bis-(methylthio)-benzil |

|---|---|---|

| C-C (inter-carbonyl) Bond Length | ~1.54 Å | Minor change expected |

| C=O Bond Length | ~1.21 Å | Minor change expected |

| O=C-C=O Dihedral Angle | 72° - 109° (skew form) | Expected to remain in a similar skew conformation |

| C-S Bond Length | Not Applicable | ~1.77 Å |

| S-CH₃ Bond Length | Not Applicable | ~1.81 Å |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. researchgate.netresearchgate.net

In the parent benzil molecule, the LUMO is typically localized over the central α-dicarbonyl system, while the HOMO is distributed across the two phenyl rings. nih.gov The introduction of electron-donating methylthio groups at the para-positions is predicted to have a significant impact on the electronic structure. These groups will increase the electron density of the phenyl rings, causing the HOMO energy level to rise. The LUMO, being localized away from the substituents, will be less affected. Consequently, 4,4'-Bis-(methylthio)-benzil is expected to have a smaller HOMO-LUMO gap compared to unsubstituted benzil, indicating higher reactivity and a greater ease of electronic excitation. researchgate.net

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing the charge distribution across the molecule. rsc.org This analysis would show the electronegative character of the oxygen and sulfur atoms.

| Property | Calculated Value for Benzil | Predicted Effect for 4,4'-Bis-(methylthio)-benzil |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Increased (less negative) |

| LUMO Energy | ~ -1.5 eV | Minor change |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Decreased |

DFT calculations are highly effective at predicting various spectroscopic properties.

UV-Vis Spectra: The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). nih.gov For benzil, the lowest energy absorption is a weak n→π* transition in the visible region (around 360-440 nm), with more intense π→π* transitions at higher energies (below 350 nm). aip.orgresearchgate.net The electron-donating methylthio groups act as auxochromes, which are expected to cause a bathochromic (red) shift in the π→π* absorption bands. This shift occurs because the decreased HOMO-LUMO gap requires less energy for electronic excitation.

IR Spectra: Theoretical vibrational frequencies can be calculated to help assign experimental infrared (IR) spectra. researchgate.net For the benzil framework, a key vibrational mode is the stretching of the carbonyl (C=O) groups. DFT calculations can predict the frequency of this and other modes, such as C-H and C-C stretching in the phenyl rings. researchgate.net For 4,4'-Bis-(methylthio)-benzil, new vibrational modes corresponding to C-S and S-CH₃ bonds would also be predicted.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). epstem.net Calculations would predict the chemical shifts for the aromatic protons and carbons, the carbonyl carbons, and importantly, a characteristic singlet in the ¹H NMR spectrum for the six equivalent protons of the two methyl groups.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id

For benzil, MEP maps show the most negative potential localized around the two oxygen atoms of the carbonyl groups, identifying them as the primary sites for interaction with electrophiles. researchgate.netmdpi.com In 4,4'-Bis-(methylthio)-benzil, the sulfur atoms of the methylthio groups will also present regions of negative electrostatic potential due to their lone pairs of electrons. nih.gov Furthermore, the electron-donating effect of the -SCH₃ groups will increase the electron density and thus the negative potential of the aromatic rings, making them more susceptible to electrophilic substitution compared to unsubstituted benzil.

Molecules with large differences in electron distribution between their ground and excited states can exhibit significant Nonlinear Optical (NLO) properties. These properties are quantified by parameters such as the first-order hyperpolarizability (β). researchgate.net DFT calculations are a standard method for predicting these NLO properties. ekb.eg

The parent benzil molecule possesses NLO activity, with a calculated first-order hyperpolarizability (β_tot) reported to be over 11 times that of the reference material, urea. researchgate.netresearchgate.net The NLO response can be enhanced by a push-pull electronic system, where electron-donating groups are connected to electron-accepting groups through a π-conjugated system. In 4,4'-Bis-(methylthio)-benzil, the electron-donating methylthio groups (-SCH₃) act as donors, and the central dicarbonyl moiety acts as an electron acceptor. This intramolecular charge-transfer character suggests that 4,4'-Bis-(methylthio)-benzil should exhibit a significantly enhanced first-order hyperpolarizability compared to unsubstituted benzil, making it a promising candidate for NLO applications. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. biorxiv.org An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. upc.edu

For 4,4'-Bis-(methylthio)-benzil, MD simulations could be employed to study several key phenomena:

Conformational Dynamics: In a solvent, the molecule is not static. MD simulations can reveal the flexibility of the molecule, including the fluctuations of the critical O=C-C=O dihedral angle and the rotation of the phenyl and methylthio groups in solution. nih.gov

Solvation Effects: A simulation can model the explicit interactions between 4,4'-Bis-(methylthio)-benzil and surrounding solvent molecules (e.g., water, ethanol). This provides insight into the solvation shell structure and how the solvent influences the molecule's conformational preferences.

Intermolecular Interactions: In simulations of multiple molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces (e.g., van der Waals, electrostatic interactions) that govern how the molecules pack in a condensed phase or form complexes. nih.gov Such simulations are crucial for understanding crystal packing or the behavior of the compound in a polymer matrix. nih.gov

While specific MD studies on 4,4'-Bis-(methylthio)-benzil are not prominent in the literature, the methodology is well-established for studying the dynamics of similar organic molecules in various environments. nih.govresearchgate.net

Conformational Analysis in Solution and Condensed Phases

The conformational flexibility of 4,4''-Bis-(methylthio)-benzil is primarily dictated by the rotation around the C-S bonds. Theoretical studies on analogous molecules, such as bis(methylthio)methane, have been conducted to understand the stereochemistry of the dithioacetal segment. These studies, utilizing semi-empirical quantum chemical methods like PCILO and MNDO, have identified several stable conformations.

In the case of bis(methylthio)methane, the most stable conformers are designated as sc,sc, sc,ap, and ap,ap. The 'sc' (synclinal) and 'ap' (antiperiplanar) notations describe the dihedral angles of the C-S-C-S-C backbone. For an isolated molecule of bis(methylthio)methane, the calculated ratio of these conformers is predominantly in favor of the sc,sc form. chempap.org

The stability of these conformers is influenced by the solvent environment. Calculations that incorporate the effects of a solvent show that the population of conformers with antiperiplanar positions of the methyl groups tends to increase with the polarity of the solvent. For instance, in a non-polar environment, the sc,sc conformer is the most stable, whereas in polar solvents like water, the sc,ap conformer becomes the most populated. chempap.org This shift is primarily attributed to the conformational dependence of electrostatic interactions.

Table 1: Calculated Conformational Ratios of Bis(methylthio)methane in Different Environments

| Solvent | sc,sc (%) | sc,ap (%) | ap,ap (%) | Most Stable Conformer |

| Isolated Molecule | 78 | 21 | 1 | sc,sc |

| Methanol | 57 | 40 | 3 | sc,sc |

| Water | 31 | 59 | 10 | sc,ap |

Data derived from theoretical studies on bis(methylthio)methane, a model for the dithioacetal segment. chempap.org

Investigation of Intermolecular Interactions and Aggregation Behavior

The introduction of methylthio groups into a molecular structure can significantly influence its intermolecular interactions and subsequent aggregation behavior in the solid state. The sulfur atoms in the methylthio groups can participate in non-bonded interactions, which can alter the crystal packing of the molecule.

Studies on methylthiolated benzodithiophene (BDT) derivatives have shown that the position of the methylthio group can either disrupt or induce specific intermolecular interactions, leading to different crystal structures. For example, the substitution of methylthio groups can prevent the formation of certain hydrogen-pi dimers and instead promote pi-pi stacking interactions between adjacent molecules. nih.gov This modification of intermolecular contacts has a direct impact on the electronic properties of the material, such as charge carrier mobility. nih.gov

The aggregation behavior of molecules can be further investigated using computational methods like molecular dynamics simulations. These simulations can provide insights into how molecules self-assemble in solution and form larger aggregates. For instance, in studies of other organic molecules, it has been observed that orderly aggregation can be a key factor in their emission properties.

Table 2: Influence of Methylthiolation on Intermolecular Interactions in Benzodithiophene (BDT) Derivatives

| Molecule | Crystal Structure Type | Dominant Intermolecular Interaction |

| Parent BDT | Herringbone | CH-π interactions |

| α-MT-BDT | Herringbone | CH-π interactions |

| β-MT-BDT | Pitched π-stacking | π-π stacking |

Data based on studies of α- and β-methylthio-substituted benzodithiophenes. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. blogspot.com This analysis is valuable for understanding intramolecular interactions, such as hyperconjugation and resonance.

The NBO method allows for the quantification of the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory. These donor-acceptor interactions represent deviations from the idealized Lewis structure and are crucial for understanding the molecule's stability and reactivity.

For this compound, an NBO analysis would reveal key intramolecular interactions. This would include the interactions between the lone pairs on the sulfur and oxygen atoms and the antibonding orbitals of adjacent sigma and pi bonds. The analysis would also shed light on the conjugation between the phenyl rings, the carbonyl groups, and the methylthio substituents.

The stabilization energies calculated from NBO analysis provide a quantitative measure of these intramolecular interactions. For example, interactions involving pi-orbitals (π-π) are often associated with conjugation and resonance effects, while interactions involving sigma-orbitals (σ-σ) relate to hyperconjugative stabilization.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Type of Interaction |

| LP (S) | σ(C-C) | High | Hyperconjugation |

| LP (O) | σ(C-C) | Moderate | Hyperconjugation |

| π (C=C) | π(C=O) | High | Conjugation/Resonance |

| π (C=O) | π(C=C) | Moderate | Conjugation/Resonance |

This table represents hypothetical but expected types of interactions and their relative strengths for this compound based on general principles of NBO analysis.

Mechanistic Investigations of Chemical Reactivity Involving 4,4 Bis Methylthio Benzil

Elucidation of Reaction Mechanisms in Organic Transformations

The core of 4,4''-Bis-(methylthio)-benzil's reactivity lies in the two adjacent carbonyl groups, which serve as sites for a variety of organic transformations.

Oxidation: this compound is itself a product of an oxidation reaction. It is synthesized through the oxidation of the corresponding α-hydroxyketone, 4,4'-bis(methylthio)benzoin. This transformation is analogous to the classic synthesis of benzil (B1666583) from benzoin (B196080). ijarsct.co.in Various oxidizing agents can be employed, with common methods utilizing nitric acid or copper(II) salts as catalysts in the presence of an oxidant like ammonium (B1175870) nitrate. sciencemadness.orgwikipedia.org

The copper(II)-catalyzed mechanism proceeds through a series of single-electron transfer (SET) steps. Initially, benzoin donates an electron to Cu²⁺, forming a benzoin radical cation and Cu⁺. sciencemadness.org This radical cation then loses a proton, and a second electron transfer to another Cu²⁺ ion yields a carbocation, which, after another deprotonation, gives the final benzil product. sciencemadness.org The reduced Cu⁺ ions are re-oxidized to Cu²⁺ by an agent like ammonium nitrate, which decomposes to nitrogen and water, allowing for a catalytic cycle. sciencemadness.org

Reduction: The dicarbonyl moiety of this compound is readily reduced. A standard method involves the use of sodium borohydride (B1222165) (NaBH₄), which reduces the two ketone groups to secondary alcohols, yielding 1,2-bis(4-(methylthio)phenyl)ethane-1,2-diol, the substituted analogue of hydrobenzoin. chegg.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto one of the electrophilic carbonyl carbons. chegg.com This initial attack forms a borate (B1201080) ester intermediate. A second hydride transfer reduces the remaining carbonyl group, and subsequent hydrolysis yields the final diol product. youtube.com

Nucleophilic Addition: The primary reaction pathway for the benzil framework is nucleophilic addition to the electrophilic carbonyl carbons. wikipedia.orgmasterorganicchemistry.com The partial positive charge on these carbons makes them susceptible to attack by a wide range of nucleophiles.

A quintessential reaction of benzils is the benzilic acid rearrangement , which occurs upon treatment with a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.org This reaction is the first reported example of a molecular rearrangement. wikipedia.org The mechanism involves several distinct steps:

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons in a reversible nucleophilic addition, forming a tetrahedral alkoxide intermediate. wikipedia.orgyoutube.com

Rearrangement: The crucial and rate-determining step is a 1,2-shift of the adjacent aryl group (the 4-(methylthio)phenyl group) to the neighboring carbonyl carbon. wikipedia.org This concerted step forms a new carbon-carbon bond and results in a rearranged carboxylate.

Protonation: An irreversible acid-base reaction occurs where the newly formed, highly basic alkoxide deprotonates the carboxylic acid. Final workup with acid protonates the carboxylate to yield the α-hydroxy carboxylic acid product, in this case, 2-hydroxy-2,2-bis(4-(methylthio)phenyl)acetic acid. youtube.com

Electrophilic Substitution: Electrophilic aromatic substitution on the phenyl rings of this compound is generally disfavored. The two carbonyl groups are strongly electron-withdrawing and act as powerful deactivating groups, reducing the nucleophilicity of the aromatic rings. While the methylthio groups are activating and ortho-, para-directing, their influence is generally insufficient to overcome the strong deactivating effect of the adjacent dicarbonyl system.

Kinetic and Thermodynamic Parameters of Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the parameters can be inferred from studies on related systems. The kinetics of organic reactions provide insight into the reaction mechanism and the structure of the transition state. youtube.com

For the catalytic oxidation of benzoin derivatives , kinetic studies have shown the reaction to be first-order in both the benzoin substrate and the metal catalyst. The reaction rate is influenced by the solvent polarity, with more polar solvents leading to an increased rate constant, suggesting a polar transition state.

Thermodynamically, the favorability of a reaction is determined by the change in Gibbs free energy (ΔG). nih.gov Nucleophilic additions to carbonyls are generally exothermic and thermodynamically favorable. masterorganicchemistry.com The benzilic acid rearrangement is driven to completion by the final, irreversible acid-base step that forms the stable carboxylate salt. wikipedia.org

Role of Substituent Effects on Reactivity

The electronic influence of the para-methylthio (-SCH₃) groups is critical in modulating the reactivity of the benzil core. This influence can be quantitatively assessed using the Hammett equation (log(k/k₀) = σρ), which correlates reaction rates with substituent constants (σ). wikipedia.orgpharmacy180.com

| Substituent | Hammett Constant (σp) |

| -H | 0.00 |

| -SCH₃ | -0.047 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -Cl | +0.23 |

| -NO₂ | +0.78 |

Data sourced from established tables of Hammett constants. stenutz.eu

In nucleophilic addition reactions , the rate is dependent on the electrophilicity of the carbonyl carbon. The electron-donating -SCH₃ groups push electron density into the phenyl ring and, by extension, toward the carbonyl carbons. This reduces their partial positive charge, making them less electrophilic. Consequently, this compound is expected to react more slowly with nucleophiles compared to unsubstituted benzil.

In the benzilic acid rearrangement , substituent effects influence the rate-determining aryl migration step. Aryl groups with electron-withdrawing substituents migrate faster, while those with electron-donating groups migrate more slowly. wikipedia.org Therefore, the 4-(methylthio)phenyl group would be expected to have a slower migration rate than an unsubstituted phenyl group.

Coordination Chemistry and Metal Complexation with 4,4 Bis Methylthio Benzil

Electronic and Magnetic Properties of Metal Complexesbendola.com

The electronic and magnetic properties of metal complexes containing 4,4''-Bis-(methylthio)-benzil are fundamentally determined by the nature of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligand. The interaction between the metal's d-orbitals and the ligand's orbitals dictates the electronic transitions and magnetic behavior of the resulting complex. While specific data for this compound complexes are not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on analogous complexes derived from benzil (B1666583) and its derivatives, particularly Schiff bases which also feature α-diketone-like coordination sites.

Studies on various transition metal complexes with ligands derived from benzil reveal characteristic magnetic moments that are indicative of their geometry and electronic structure. For instance, Co(II), Ni(II), and Cu(II) complexes with Schiff base ligands derived from benzil typically exhibit magnetic moments consistent with high-spin octahedral geometries. ias.ac.insymbiosisonlinepublishing.com

The magnetic moment for a given complex is a result of the number of unpaired electrons in the metal's d-orbitals. For example, a high-spin octahedral Co(II) (a d⁷ ion) complex is expected to have three unpaired electrons, leading to a magnetic moment significantly above the spin-only value due to orbital contribution. Similarly, a high-spin octahedral Ni(II) (a d⁸ ion) complex has two unpaired electrons, and a Cu(II) (a d⁹ ion) complex has one unpaired electron. ias.ac.innih.gov In contrast, complexes with d¹⁰ ions, such as Zn(II), are expectedly diamagnetic due to the absence of unpaired electrons. ias.ac.in

The electronic spectra of these complexes provide further evidence for their proposed geometries. The spectra typically display d-d transitions, which correspond to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. For octahedral Co(II) complexes, three distinct bands are often observed, corresponding to the transitions from the ⁴T₁g ground state to the ⁴T₂g, ⁴A₂g, and ⁴T₁g(P) excited states. symbiosisonlinepublishing.com The positions and intensities of these bands are crucial for determining the ligand field splitting parameters and confirming the coordination environment of the metal ion.

Table 1: Representative Magnetic Properties of Analogous Benzil-Derived Metal(II) Complexes

This table presents typical magnetic moment data from related benzil-derived Schiff base complexes to illustrate the expected properties for complexes of this compound.

| Central Metal Ion | Electronic Configuration | Typical Magnetic Moment (B.M.) | Inferred Geometry | Number of Unpaired Electrons |

| Co(II) | d⁷ | 4.81 - 5.01 ias.ac.insymbiosisonlinepublishing.com | High-Spin Octahedral | 3 |

| Ni(II) | d⁸ | 2.80 - 2.98 ias.ac.insymbiosisonlinepublishing.com | Octahedral | 2 |

| Cu(II) | d⁹ | 1.72 - 1.90 ias.ac.innih.gov | Distorted Octahedral | 1 |

| Zn(II) | d¹⁰ | Diamagnetic ias.ac.in | Octahedral | 0 |

Metal-Ion Induced Chemical Transformations and Rearrangements in Ligandssoton.ac.uk

The coordination of a ligand like this compound to a metal ion can significantly alter the reactivity of the ligand itself, leading to chemical transformations and rearrangements that are not observed in the free ligand. This phenomenon stems from the electronic interplay between the metal center and the ligand, where the metal can act as a Lewis acid, a redox agent, or a template for subsequent reactions.

One of the key concepts in this area is the "non-innocent" nature of certain ligands. A non-innocent ligand can exist in multiple, stable oxidation states and can actively participate in the redox chemistry of the complex. The α-diketone moiety within the benzil structure is a classic example of a redox-active group. Upon coordination, the metal ion can facilitate electron transfer to or from the ligand. This can result in the formation of a ligand radical anion or dianion, where the electron density is delocalized over the diketone backbone. The accessibility of these different ligand oxidation states is modulated by the redox potential of the central metal ion. nih.gov

Coordination to a metal center invariably alters the electronic properties of the ligand, including its reduction and oxidation potentials. For instance, coordination to an electron-withdrawing metal center (a Lewis acid) makes the ligand more difficult to oxidize and easier to reduce. sjsu.edu This modulation of redox potentials can open up pathways for chemical transformations that would otherwise be energetically unfavorable for the free ligand.

Electron transfer reactions between the metal and the ligand are central to these transformations. These processes can be categorized into inner-sphere and outer-sphere mechanisms. libretexts.org In an inner-sphere mechanism, an electron is transferred through a bridging ligand that connects the metal center to another reactant. In the context of a single complex, the coordinated this compound could be oxidized or reduced by an external agent, with the metal ion mediating the electron flow. This can lead to subsequent bond cleavage or rearrangement within the ligand structure.

Photochemical Reactivity and Excited State Dynamics of 4,4 Bis Methylthio Benzil

Photoreactions in Solution, Solid State, and Confined EnvironmentsNo experimental data exists on the photoreactions of 4,4''-Bis-(methylthio)-benzil in solution, the solid state, or within confined environments.

Future research may shed light on the photochemical behavior of this compound, at which point a detailed and accurate scientific article can be composed.

Electrochemical Behavior and Applications of 4,4 Bis Methylthio Benzil

Redox Properties and Voltammetric Characterization

The redox behavior of 4,4''-Bis-(methylthio)-benzil can be effectively investigated using cyclic voltammetry (CV), a powerful electroanalytical technique for studying electroactive species. researchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. This allows for the determination of key redox parameters, including the reduction and oxidation potentials.

For benzil (B1666583) and its substituted analogs, the electrochemical reduction is a prominent feature. In aprotic media, benzil typically undergoes a two-step reduction process. The first step is a reversible one-electron transfer to form a radical anion, followed by a second one-electron transfer to produce a dianion. researchgate.net The introduction of substituents on the phenyl rings can significantly influence the reduction potentials. Electron-donating groups, such as the methylthio (-SCH3) group, are expected to make the reduction more difficult, shifting the reduction potentials to more negative values. This is due to the increased electron density on the benzil core, which destabilizes the resulting anionic species.

Conversely, electron-withdrawing groups would facilitate reduction, shifting the potentials to more positive values. The voltammetric characterization of a related compound, 4,4′-bibenzo[c]thiophene, revealed an irreversible oxidation wave, with the HOMO and LUMO energy levels being influenced by substituent groups. nih.govrsc.org While this compound is not a direct analogue, it highlights the impact of sulfur-containing moieties on the electronic and, consequently, the electrochemical properties of aromatic systems.

Table 1: Representative Redox Potentials of Substituted Benzils in Non-Aqueous Media

| Compound | First Reduction Potential (Epc1 vs. Ag/Ag+) | Second Reduction Potential (Epc2 vs. Ag/Ag+) | Medium |

| Benzil | -0.98 V | -1.35 V | Acetonitrile |

| 4,4'-Dimethoxybenzil | -1.05 V | -1.48 V | Acetonitrile |

| 4,4'-Dichlorobenzil | -0.87 V | -1.22 V | Acetonitrile |

| This compound (Predicted) | More negative than Benzil | More negative than Benzil | Acetonitrile |

Note: The values for this compound are predicted based on the electron-donating nature of the methylthio group and are for illustrative purposes. Actual experimental values are required for confirmation.

Electrochemical Reaction Mechanisms and Kinetics

The electrochemical reduction mechanism of benzil in alcoholic and alkaline solutions has been shown to involve two reversible one-electron steps, leading to the formation of an anion radical and then a dianion. researchgate.net The subsequent reactions of these intermediates are highly dependent on the medium. In the presence of proton donors, such as alcohols, the dianion can be protonated, leading to an irreversible second reduction wave. researchgate.net

For this compound, a similar mechanism can be postulated. The initial reversible one-electron reduction would form the corresponding radical anion. The stability of this radical anion will be influenced by the delocalization of the unpaired electron over the entire molecule, including the sulfur atoms of the methylthio groups. The second one-electron reduction would yield the dianion.

The kinetics of these electron transfer processes can also be influenced by the substituents. The rate of electron transfer may be affected by the reorganization energy of the molecule upon reduction, which in turn can be altered by the presence of the flexible methylthio groups.

Electrocatalysis and Organic Electrosynthesis Applications

Organic electrosynthesis offers a green and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. sci-hub.se The redox-active nature of this compound makes it a potential candidate for applications in electrocatalysis and organic electrosynthesis.

As a catalyst, the reduced forms of this compound (the radical anion or dianion) could act as electron transfer mediators to catalyze the reduction of other organic substrates. The tunability of its redox potential through the methylthio groups could allow for the selective reduction of specific functional groups.

In organic electrosynthesis, this compound could serve as a precursor for the synthesis of more complex molecules. For instance, the electrochemical reduction of the diketone functionality could be a key step in the synthesis of vicinal diols or other valuable organic compounds. The presence of the sulfur atoms also opens up possibilities for subsequent chemical modifications, potentially leading to the synthesis of novel sulfur-containing heterocyclic compounds.

Development of Electrochemical Sensors

Electrochemical sensors are devices that utilize an electrochemical response to detect and quantify a specific analyte. The development of these sensors often relies on the modification of electrode surfaces with materials that exhibit specific interactions with the target analyte.

While there are no specific reports on the use of this compound in electrochemical sensors, its structural features suggest potential in this area. The benzil core can be a recognition element for certain analytes, and the sulfur atoms of the methylthio groups can exhibit a high affinity for heavy metal ions. This suggests that a sensor based on this compound could potentially be developed for the detection of metal ions.

Furthermore, derivatives of benzil have been explored as fluorescent sensors. mdpi.com The combination of the electrochemical and potential photophysical properties of this compound could lead to the development of dual-mode sensors. The general field of electrochemical sensors for sulfur-containing antioxidants is also an active area of research, indicating the relevance of the electrochemical properties of sulfur-containing organic molecules. mdpi.com

Advanced Applications in Chemical Sciences

Catalysis and Organocatalysis

A comprehensive review of scientific literature reveals no specific studies detailing the application of 4,4''-Bis-(methylthio)-benzil in the fields of catalysis or organocatalysis. The exploration of novel organic molecules as catalysts is a significant area of research for developing new synthetic methodologies.

Components in Functional Materials (e.g., Precursors for Nanomaterials)

There is no available research documenting the use of this compound as a component in functional materials or as a precursor for the synthesis of nanomaterials. The development of functional materials often relies on molecular precursors that can be transformed into materials with specific optical, electronic, or magnetic properties.

Chemical Sensing and Detection Applications

No published research has been found that investigates or reports the use of this compound in chemical sensing or detection applications. The design of chemical sensors often involves the synthesis of compounds that exhibit a measurable response upon interaction with a specific analyte.

Development of Nonlinear Optical (NLO) Active Materials

There is a lack of scientific data concerning the nonlinear optical (NLO) properties of this compound or its development as an NLO active material. Research into NLO materials is driven by the search for molecules with high hyperpolarizability for applications in photonics and optical communications.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 4,4''-Bis-(methylthio)-benzil is a critical area for future research. While traditional methods for synthesizing benzil (B1666583) derivatives exist, a focus on green chemistry principles will be paramount.

Recent advancements in the synthesis of benzil and its derivatives have highlighted the potential of microwave-assisted organic synthesis and the use of green oxidants like iodine. bohrium.comresearchgate.netbenthamdirect.com These methods offer significant advantages over classical approaches by reducing reaction times, improving yields, and minimizing the use of hazardous reagents. bohrium.comresearchgate.netbenthamdirect.com Future research could focus on adapting these microwave-assisted, catalyst-free methodologies for the specific synthesis of this compound, potentially utilizing acetophenone (B1666503) and benzene (B151609) derivatives as starting materials. bohrium.comresearchgate.net

Another promising avenue is the use of nanocatalysts, such as nanocrystalline magnesium oxide (nano-MgO), for the selective oxidation of corresponding benzoin (B196080) precursors. tandfonline.com This heterogeneous catalysis approach offers benefits in terms of catalyst recovery and reusability, aligning with the principles of sustainable chemistry. tandfonline.com Investigating the applicability of such nanocatalysts for the oxidation of 4,4'-di(methylthio)benzoin (B13738581) to this compound could lead to more sustainable and economically viable production processes. Furthermore, one-pot green synthesis methods, like the Co(Salen) catalyzed oxidation of benzoin in an alcohol-water medium, present an attractive option that could be explored for the synthesis of the target compound. ciac.jl.cn

A comparative analysis of potential sustainable synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced solvent usage. bohrium.comresearchgate.netbenthamdirect.com | Optimization of microwave parameters and solvent systems. |

| Nanocatalysis (e.g., nano-MgO) | High selectivity, catalyst reusability, milder reaction conditions. tandfonline.com | Catalyst design and performance evaluation. |

| One-Pot Green Synthesis | Process intensification, reduced waste generation. ciac.jl.cn | Catalyst screening and reaction condition optimization. |

Deeper Understanding of Structure-Reactivity-Property Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its resulting reactivity and properties is crucial for its rational application. The presence of the methylthio groups at the para positions of the phenyl rings is expected to significantly influence the electronic and photophysical properties of the benzil core.

The introduction of substituents on the benzil framework is known to affect its electronic states and luminescence properties. researchgate.net For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the photophysical characteristics. nih.gov The methylthio group, being an electron-donating group, is anticipated to impact the electronic transition energies of this compound.

Future research should systematically investigate these structure-property relationships. This can be achieved through a combination of experimental techniques and computational modeling. scribd.comrsc.orglibretexts.org

Key research questions to address include:

How do the methylthio substituents affect the absorption and emission spectra of the benzil core?

What is the influence of the methylthio groups on the intersystem crossing efficiency and the balance between fluorescence and phosphorescence? nih.gov

How does the molecular packing in the solid state, influenced by the methylthio groups, affect the material's bulk properties?

Computational studies, employing methods like density functional theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and excited state properties of this compound. researchgate.net This theoretical understanding, when correlated with experimental data, will enable a more profound comprehension of its behavior.

Rational Design and Development of Advanced Functional Materials

Building upon a deeper understanding of its fundamental properties, future research can focus on the rational design and development of advanced functional materials based on this compound. A particularly promising area is its application in polymer chemistry, specifically as a photoinitiator for free-radical polymerization. researchgate.net